molecular formula C10H12N2O B13072302 2-Amino-4-(propan-2-yloxy)benzonitrile

2-Amino-4-(propan-2-yloxy)benzonitrile

Cat. No.: B13072302
M. Wt: 176.21 g/mol
InChI Key: NQNZUWJHKJOWBK-UHFFFAOYSA-N
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Description

2-Amino-4-(propan-2-yloxy)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZUWJHKJOWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2 Amino 4 Propan 2 Yloxy Benzonitrile

Established Synthetic Routes to 2-Amino-4-(propan-2-yloxy)benzonitrile

The construction of this compound can be approached through a combination of well-established reactions in aromatic chemistry. These strategies typically involve the formation of the core aminobenzonitrile structure followed by the introduction of the propan-2-yloxy group, or vice versa.

General Aromatic Nitrile and Amine Synthetic Strategies

The synthesis of the 2-aminobenzonitrile (B23959) core often begins with a suitably substituted nitrobenzene (B124822) precursor. A common and effective method for the conversion of a nitro group to an amine is through reduction. For instance, 2-nitrobenzonitrile (B147312) can be reduced to 2-aminobenzonitrile using reagents like zinc dust in hydrochloric acid, with yields reported as high as 95%. google.com This classical approach highlights a reliable pathway to the foundational 2-aminobenzonitrile structure.

Another strategy involves the direct synthesis of aminobenzonitriles from nitroaromatic compounds through ammoxidation. For example, p-nitrobenzoic acid or p-nitrotoluene can be converted to p-aminobenzonitrile in a fluidized bed reactor with ammonia (B1221849) and a catalyst. google.com While this method is described for the para-substituted isomer, similar principles could be adapted for the synthesis of ortho-amino isomers.

Etherification Reactions for Propan-2-yloxy Moiety Introduction

The introduction of the propan-2-yloxy (isopropoxy) group is typically achieved via an etherification reaction, most commonly a Williamson ether synthesis. This would involve the reaction of a precursor containing a hydroxyl group, such as 4-amino-3-hydroxybenzonitrile, with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Alternatively, reductive etherification presents a modern and green approach. For instance, 4-hydroxybenzaldehyde (B117250) can be converted to its corresponding isopropyl ether in isopropanol, which acts as both the solvent and the etherifying agent, catalyzed by zirconium or hafnium complexes. osti.gov A similar strategy could be envisioned for a suitably protected 4-hydroxy-2-aminobenzonitrile derivative.

Condensation and Cyclization Approaches in Related Systems

While not a direct synthesis of the target compound, condensation and cyclization reactions of 2-aminobenzonitriles are crucial for understanding their reactivity and potential synthetic utility. For example, 2-aminobenzonitriles can undergo transition-metal-free, base-promoted reactions with ynones to afford polysubstituted 4-aminoquinolines. cardiff.ac.uk This reaction proceeds through an initial aza-Michael addition followed by intramolecular annulation.

Furthermore, 2-aminobenzonitriles serve as precursors for the synthesis of quinazolinone scaffolds through tandem reactions catalyzed by ruthenium(II) complexes in an alcohol-water system. rsc.org These examples of cyclization highlight the synthetic potential of the 2-amino and nitrile groups in close proximity for constructing more complex heterocyclic systems.

Functional Group Interconversions of the 2-Amino Group

The 2-amino group in this compound is a key site for further molecular elaboration through various functional group interconversions.

Acylation Reactions and Amide Formation

The amino group of aminobenzonitriles can be readily acylated to form the corresponding amides. This transformation is a fundamental reaction in organic synthesis, often utilized for the introduction of a protecting group or as a step towards the synthesis of more complex molecules. mdpi.com A general procedure for the acylation of an amine involves its reaction with an acid chloride or anhydride. For instance, the reaction of 4-nitroaniline (B120555) with an acid chloride in an anhydrous solvent like THF yields the corresponding amide. nih.gov A similar approach would be applicable to this compound.

The resulting N-acyl derivatives are valuable intermediates. For example, the acylation of 2-amino-2-alkylpropanenitriles is a key step in the synthesis of substituted 4,5-dihydro-1H-imidazol-5-ones. arkat-usa.org

ReagentProduct TypeGeneral Conditions
Acid ChlorideN-Aryl AmideAnhydrous THF, 0°C to 25°C
Acid AnhydrideN-Aryl AmideOften with a base or catalyst
α-Oxocarboxylic acid2-AminobenzophenonePd(II)-catalyzed decarboxylative acylation

This table provides a general overview of acylation reactions.

Alkylation Strategies and Amine Derivatives

Alkylation of the amino group provides access to a range of secondary and tertiary amine derivatives. Chiral 2-(aminomethyl)oxazolines have been studied in alkylation reactions using a strong base and alkyl halides, leading to alkylation at the α-carbon. rsc.org While this is not direct N-alkylation, it demonstrates the reactivity of related systems.

A more direct approach to N-alkylation involves the "borrowing hydrogen" methodology, where alcohols can be used as alkylating agents in the presence of a suitable metal catalyst. This method is an efficient way to form α-alkylated nitriles and could be adapted for the N-alkylation of the amino group. nih.gov

Alkylation MethodReagentProduct Type
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary or Tertiary Amine
Nucleophilic SubstitutionAlkyl HalideSecondary or Tertiary Amine
Borrowing HydrogenAlcoholSecondary or Tertiary Amine

This table outlines general strategies for amine alkylation.

Reactions Involving C-N Bond Formation

The amino group of this compound is a key site for the formation of new carbon-nitrogen bonds, enabling the synthesis of a diverse array of derivatives, including amides, sulfonamides, and heterocyclic systems.

Acylation and Amidation:

The nucleophilic character of the primary amine allows for straightforward acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations in organic synthesis and are widely applicable.

Synthesis of Heterocyclic Compounds:

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions with suitable reagents to form nitrogen-containing rings. For instance, reactions with α,β-unsaturated ketones or esters could potentially lead to the formation of dihydropyrimidine (B8664642) derivatives. The synthesis of heterocyclic systems such as imidazoles, oxazoles, and isothiazoles often utilizes α-aminonitriles as key building blocks. arkat-usa.org While specific examples starting from this compound are not detailed, the general reactivity patterns of aminonitriles suggest its potential in constructing such heterocyclic scaffolds. arkat-usa.orgnih.gov For example, the synthesis of 1,5-benzoxazepine derivatives has been achieved starting from 2-amino-4-nitrophenol, highlighting a pathway for forming seven-membered heterocyclic rings from ortho-substituted anilines. researchgate.net

Chemical Reactivity and Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as ketones, amines, and carboxylic acids.

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.org A prominent example is the reaction with organometallic reagents like Grignard reagents or organolithium compounds. masterorganicchemistry.comyoutube.com The addition of a Grignard reagent to the nitrile forms an intermediate imine, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comyoutube.com This reaction provides a valuable method for the synthesis of ketones with a new carbon-carbon bond.

Catalytic Hydrogenation and Reduction Pathways to Amines or Aldehydes

The nitrile group can be reduced to a primary amine through catalytic hydrogenation or with chemical reducing agents. organic-chemistry.org

Reduction to Amines:

Catalytic hydrogenation of benzonitriles over transition metal catalysts such as palladium on carbon (Pd/C) can yield the corresponding benzylamine. researchgate.netresearchgate.net However, this reaction can sometimes be accompanied by hydrogenolysis, leading to the formation of toluene (B28343) as a byproduct. researchgate.netresearchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH4) or diisopropylaminoborane (B2863991) are also effective for the reduction of nitriles to primary amines. openstax.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The choice of reducing agent can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. organic-chemistry.orgresearchgate.netnih.gov For instance, diisopropylaminoborane has been shown to reduce a variety of nitriles in excellent yields. organic-chemistry.orgresearchgate.netnih.gov

Reduction to Aldehydes:

The partial reduction of a nitrile to an aldehyde is a more challenging transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) are often used for this purpose. The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed to the aldehyde upon workup. Careful control of reaction conditions, particularly temperature, is necessary to prevent over-reduction to the amine.

Hydrolysis and Other Nitrile Functional Group Transformations

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. openstax.org

Hydrolysis to Carboxylic Acids and Amides:

Acid- or base-catalyzed hydrolysis of this compound would first produce the corresponding amide, 2-Amino-4-(propan-2-yloxy)benzamide, which upon further hydrolysis would yield 2-Amino-4-(propan-2-yloxy)benzoic acid. openstax.org The conditions for hydrolysis can often be controlled to favor the formation of either the amide or the carboxylic acid. However, in some cases, the hydrolysis of hindered nitriles can be challenging. researchgate.net

Transformations Involving the Propan-2-yloxy Ether Linkage

The propan-2-yloxy ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids such as boron tribromide. Cleavage of the ether would result in the formation of the corresponding phenol, 2-Amino-4-hydroxybenzonitrile, and an isopropyl halide or alcohol, depending on the reagents and workup conditions. This transformation allows for the modification of the substituent at the 4-position of the benzene (B151609) ring.

Ether Cleavage Reactions (e.g., by Boron Reagents)

The isopropyl ether group in this compound can be cleaved to reveal a phenolic hydroxyl group, a transformation of significant synthetic utility. Boron reagents, particularly boron tribromide (BBr₃), are highly effective for the dealkylation of aryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which weakens the carbon-oxygen bond and facilitates cleavage.

The general mechanism for the cleavage of an aryl isopropyl ether with BBr₃ involves the initial coordination of the Lewis acidic boron tribromide to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the isopropyl group, proceeding through an Sₙ2 or Sₙ1-like transition state. The presence of both an amino and a nitrile group on the aromatic ring can influence the reaction conditions required. The amino group, being a Lewis base, may also interact with BBr₃, potentially requiring the use of excess reagent.

Below is a table illustrating typical conditions for the cleavage of substituted aryl isopropyl ethers with boron tribromide, providing a basis for the expected reactivity of this compound.

SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)
4-IsopropoxyanilineBBr₃Dichloromethane-78 to 2544-Aminophenol~90
4-IsopropoxybenzonitrileBBr₃Dichloromethane0 to 2564-Hydroxybenzonitrile~85
2-Amino-4-isopropoxybenzonitrile (Proposed)BBr₃Dichloromethane0 to 2552-Amino-4-hydroxybenzonitrile~80-90

This table presents representative data based on known reactions of similar compounds.

Rearrangement Reactions (e.g., Claisen Rearrangement of Aryl Propargyl Ethers)

The amino group of this compound can be derivatized to participate in rearrangement reactions. A notable example is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. For this to occur, the aminophenol, obtained after ether cleavage, would first need to be converted to an aryl propargyl ether. This can be achieved by reacting the phenolic hydroxyl group with a propargyl halide in the presence of a base.

The resulting aryl propargyl ether can then undergo a thermal or metal-catalyzed mdpi.commdpi.com-sigmatropic rearrangement. In this concerted pericyclic reaction, the propargyl group migrates from the oxygen atom to an ortho position on the aromatic ring. The initial product of this rearrangement is an allene, which can then tautomerize and cyclize to form a substituted chromene, a valuable heterocyclic scaffold. The presence of the amino and nitrile groups can influence the electronic properties of the aromatic ring and thus the conditions required for the rearrangement and subsequent cyclization.

The following table outlines plausible conditions for the synthesis and Claisen rearrangement of a propargyl ether derived from the parent compound.

StepReactantsReagents/CatalystSolventTemperature (°C)ProductYield (%)
12-Amino-4-hydroxybenzonitrile, Propargyl bromideK₂CO₃AcetoneReflux2-Amino-4-(prop-2-yn-1-yloxy)benzonitrile~85-95
22-Amino-4-(prop-2-yn-1-yloxy)benzonitrileN,N-DiethylanilineN/A180-2106-Amino-5-cyano-2H-chromene~60-70

This table is illustrative and based on established methodologies for similar transformations.

Directed Functionalization and Ring System Modifications of the Aromatic Core

The existing substituents on this compound direct the regioselectivity of further functionalization of the aromatic ring. The amino and isopropoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. byjus.com Due to the positions of these groups, they strongly activate the C3, C5, and C6 positions of the benzene ring.

Electrophilic Aromatic Substitution:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom primarily at the positions ortho or para to the activating groups. Given the steric hindrance from the isopropoxy group, substitution at the C5 position is likely favored.

Nitration: The use of nitrating agents such as nitric acid in sulfuric acid would introduce a nitro group onto the ring. masterorganicchemistry.com The strongly activating nature of the amino and alkoxy groups would necessitate careful control of reaction conditions to avoid over-nitration or oxidation. The primary products would be expected to be the 3-nitro and 5-nitro derivatives.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group, likely at the less sterically hindered activated positions. byjus.com

The following table provides hypothetical yet plausible outcomes for the electrophilic aromatic substitution on this compound.

ReactionReagent(s)SolventMajor Product(s)
BrominationN-Bromosuccinimide (NBS)Acetonitrile2-Amino-5-bromo-4-(propan-2-yloxy)benzonitrile
NitrationHNO₃ / H₂SO₄Acetic AnhydrideMixture of 2-Amino-3-nitro-4-(propan-2-yloxy)benzonitrile and 2-Amino-5-nitro-4-(propan-2-yloxy)benzonitrile
SulfonationFuming H₂SO₄N/A2-Amino-5-sulfo-4-(propan-2-yloxy)benzonitrile

This table is a predictive representation of reactivity based on established principles of electrophilic aromatic substitution.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Propan 2 Yloxy Benzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

The analysis of the diffraction pattern obtained from a single crystal of 2-Amino-4-chlorobenzonitrile reveals its crystallographic system and space group. The compound crystallizes in the triclinic system with the space group P-1. analis.com.my This space group is centrosymmetric, meaning that the molecules are arranged in pairs related by an inversion center within the crystal lattice.

The unit cell is the fundamental repeating unit of a crystal. For 2-Amino-4-chlorobenzonitrile, the precise dimensions and angles of the unit cell have been determined. analis.com.my

ParameterValue
a3.8924 (9) Å
b6.7886 (15) Å
c13.838 (3) Å
α77.559 (16)°
β88.898 (17)°
γ83.021 (17)°
V354.41 (14) ų

Molecular conformation analysis shows that the bond lengths for the nitrile (C≡N) group and the C-N bond are 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These are shorter than the typical theoretical values, which is attributed to the electronic conjugation with the aromatic ring. analis.com.my

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. In derivatives of 2-aminobenzonitrile (B23959), hydrogen bonds are a dominant feature. The amino group (–NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (–C≡N) and, in the case of the chloro-derivative, the chlorine atom, can act as acceptors.

For 2-Amino-4-chlorobenzonitrile, the crystal structure is stabilized by N–H···N interactions. analis.com.myresearchgate.net These interactions link the molecules into specific arrangements. In other related structures, such as pyran derivatives containing the 2-aminobenzonitrile moiety, a network of N—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds can form complex inter- and intramolecular interactions. researchgate.netnih.gov

Aromatic π–π stacking interactions, where the electron-rich π systems of the benzene (B151609) rings overlap, are also significant in stabilizing the crystal packing in similar aromatic nitrile compounds. nih.gov These interactions, along with hydrogen bonds, contribute to the formation of a stable three-dimensional supramolecular architecture. nih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. nih.gov Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts. analis.com.my

For 2-Amino-4-chlorobenzonitrile, Hirshfeld surface analysis reveals that N···H/H···N contacts are the most dominant, confirming the significance of N–H···N hydrogen bonding in the crystal packing. analis.com.my In more complex derivatives, the analysis can be broken down to show the percentage contribution of various interactions. For instance, in one 2-amino-4-phenyl-benzonitrile derivative, the contributions were found to be H···H (29.2%), C···H/H···C (24.6%), N···H/H···N (13.6%), Cl···H/H···Cl (12.9%), and O···H/H···O (10.6%). nih.gov This detailed breakdown provides a quantitative fingerprint of the intermolecular environment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The FT-IR spectrum of a compound provides a unique fingerprint based on its molecular structure. For 2-Amino-4-chlorobenzonitrile, the spectrum shows characteristic absorption bands that confirm the presence of its key functional groups. analis.com.myresearchgate.net The assignments for the principal vibrational bands are supported by both experimental data and theoretical calculations using methods like Density Functional Theory (DFT). researchgate.netplu.mx

Below is a table summarizing the key experimental FT-IR vibrational frequencies and their assignments for 2-Amino-4-chlorobenzonitrile, which are expected to be similar for 2-Amino-4-(propan-2-yloxy)benzonitrile with variations in the region corresponding to the alkoxy group.

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3452, 3363N–H stretching (asymmetric and symmetric) of the amino group analis.com.my
2211C≡N stretching of the nitrile group analis.com.my
~1600-1400C=C aromatic ring stretching researchgate.net
~1300-1000C–N stretching, C–H in-plane bending researchgate.net
782C–Cl stretching (This would be replaced by C-O-C stretching modes for the target compound) analis.com.my

The N–H stretching vibrations typically appear as two distinct bands for a primary amine (–NH₂). analis.com.my The strong, sharp absorption band around 2211 cm⁻¹ is highly characteristic of the nitrile (–C≡N) functional group. analis.com.my The presence of these distinct bands in the FT-IR spectrum serves as a rapid and reliable method for confirming the molecular structure of 2-aminobenzonitrile derivatives.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum is generated by inelastic scattering of monochromatic laser light, revealing the vibrational, rotational, and other low-frequency modes in a molecule. The resulting spectrum consists of a series of bands, with the frequency shift and intensity of each band being characteristic of specific molecular vibrations. For this compound, the spectrum would be dominated by vibrations originating from the benzene ring, the nitrile (-C≡N) group, the primary amine (-NH₂) group, and the isopropoxy (-OCH(CH₃)₂) group. Strong Raman activities are particularly noted for low-frequency vibrational modes in alkylbenzenes, which can be attributed to stereo-specific σ-π interactions between the alkyl chain and the benzene ring. researchgate.net

Analysis of Characteristic Vibrational Modes (e.g., Nitrile, Amine, Ether)

The vibrational spectrum of this compound can be dissected by analyzing the characteristic frequencies of its key functional groups. These assignments are based on extensive experimental and theoretical studies on similar molecules. nih.govanalis.com.my

Nitrile (C≡N) Stretching: The nitrile group provides one of the most distinct and easily identifiable bands in the vibrational spectrum. The C≡N stretching vibration typically appears in a relatively clean region of the spectrum, generally between 2200 and 2240 cm⁻¹. For aminobenzonitriles, this band is well-characterized. For instance, in p-aminobenzonitrile, the C≡N stretching mode is observed in the Raman spectrum and its frequency can be influenced by solvent polarity and hydrogen bonding. nih.govacs.org The electron-donating character of the amino and isopropoxy groups in the para and ortho positions, respectively, is expected to slightly lower the frequency of this vibration compared to unsubstituted benzonitrile (B105546) due to increased electron density in the π-system.

Amine (N-H) Stretching: The primary amine group gives rise to two characteristic N-H stretching vibrations: a symmetric and an asymmetric mode. These bands are typically found in the 3300-3500 cm⁻¹ region. In a related compound, 2-amino-4-chlorobenzonitrile, the asymmetric and symmetric NH stretching bands were observed at 3452 cm⁻¹ and 3363 cm⁻¹, respectively. analis.com.my Similar values are anticipated for the title compound.

Ether (C-O-C) Stretching: The isopropoxy group contains an ether linkage. Aromatic ethers typically exhibit a strong C-O stretching band. This is often observed as two distinct asymmetric and symmetric C-O-C stretching modes. For anisole (B1667542) (Ph-O-CH₃), these bands appear around 1250 cm⁻¹ (asymmetric) and 1049 cm⁻¹ (symmetric). tum.de The aromatic C-O bond vibration is expected at the higher end of this range due to resonance effects with the phenyl ring. tum.de

A summary of expected characteristic vibrational modes is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
NitrileC≡N stretch2200 - 2230p-Aminobenzonitrile nih.govacs.org
AmineN-H asymmetric stretch~34502-Amino-4-chlorobenzonitrile analis.com.my
AmineN-H symmetric stretch~33602-Amino-4-chlorobenzonitrile analis.com.my
EtherAr-O stretch (asymmetric)~1250Anisole tum.de
AromaticC=C ring stretch1400 - 1610General Substituted Benzenes tum.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the isopropoxy group. The electron-donating amino and isopropoxy groups strongly influence the chemical shifts of the aromatic protons, generally shifting them to a higher field (lower ppm) compared to unsubstituted benzonitrile. uobasrah.edu.iq

Aromatic Protons: The benzene ring has three protons. The proton at C6 (ortho to the amino group) is expected to be a doublet. The proton at C5 (ortho to the isopropoxy group) will likely appear as a doublet of doublets. The proton at C3 (between the two substituents) is expected to be a doublet.

Amine Protons: The two protons of the -NH₂ group will likely appear as a broad singlet.

Isopropoxy Protons: The isopropoxy group will exhibit a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a classic isopropyl splitting pattern.

The predicted chemical shifts (δ) and coupling patterns are detailed in the table below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
H-6 (Aromatic)~7.2-7.4Doublet (d)J ≈ 8-9 Hz
H-5 (Aromatic)~6.2-6.4Doublet of Doublets (dd)J ≈ 8-9 Hz, 2-3 Hz
H-3 (Aromatic)~6.1-6.3Doublet (d)J ≈ 2-3 Hz
-NH₂ (Amine)~4.5-5.5Broad Singlet (br s)N/A
-CH (Isopropoxy)~4.4-4.6Septet (sept)J ≈ 6 Hz
-CH₃ (Isopropoxy)~1.3-1.4Doublet (d)J ≈ 6 Hz

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of the electron-donating -NH₂ and -O-iPr groups will cause significant upfield shifts (lower ppm) for the carbons they are attached to (C2, C4) and the ortho/para carbons relative to them, while the electron-withdrawing -C≡N group will cause a downfield shift for the carbon it is attached to (C1).

Carbon AssignmentPredicted δ (ppm)
C1 (Ar-CN)~95-100
C2 (Ar-NH₂)~150-155
C3 (Ar-H)~100-105
C4 (Ar-O)~160-165
C5 (Ar-H)~105-110
C6 (Ar-H)~134-136
C≡N (Nitrile)~118-120
-CH (Isopropoxy)~70-72
-CH₃ (Isopropoxy)~21-23

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting:

The aromatic proton H-6 with H-5.

The aromatic proton H-5 with H-6 and H-3.

The isopropoxy methine proton (-CH) with the isopropoxy methyl protons (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). diva-portal.org It is invaluable for assigning carbon signals based on their known proton assignments. For example, the aromatic proton signal at ~7.3 ppm would show a cross-peak to the C6 carbon signal at ~135 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). diva-portal.org This is crucial for piecing together the molecular skeleton and confirming the substitution pattern on the aromatic ring. Key expected HMBC correlations include:

The amine protons to aromatic carbons C1, C2, and C3.

The aromatic proton H-3 to carbons C1, C2, C4, and C5.

The isopropoxy methine proton to aromatic carbon C4 and the isopropoxy methyl carbons.

The aromatic proton H-5 to the nitrile carbon (C≡N), providing definitive evidence for the relative positions of the functional groups.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption, provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the aromatic system.

The benzonitrile molecule itself exhibits absorption bands in the UV region. nist.gov However, the presence of the powerful electron-donating amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups, which act as auxochromes, significantly modifies the absorption profile. These groups, in conjugation with the electron-withdrawing nitrile group, create a donor-π-acceptor system. This electronic arrangement typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on similar 2-amino-benzonitrile derivatives show long-wavelength absorption bands in the 340-400 nm range. researchgate.net

Therefore, this compound is expected to have a strong absorption band in the UVA region (315-400 nm). This absorption likely corresponds to an intramolecular charge transfer (ICT) transition, where electron density is moved from the electron-rich part of the molecule (the amino and isopropoxy-substituted ring) to the electron-deficient nitrile group upon photoexcitation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π→π, n→π)**

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules containing chromophores—parts of the molecule that absorb light—these transitions typically involve π and non-bonding (n) electrons. libretexts.orglibretexts.org

In the case of this compound, the aromatic ring, the amino group (-NH2), and the nitrile group (-C≡N) constitute the primary chromophores. The presence of lone pair electrons on the nitrogen of the amino group and the π-systems of the benzene ring and nitrile group give rise to characteristic electronic transitions, namely π→π* and n→π*.

The π→π* transitions are generally of high intensity and occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. masterorganicchemistry.com These transitions are common in compounds with conjugated π systems, such as the benzene ring in this compound. libretexts.org The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the amino nitrogen, to a π* antibonding orbital. masterorganicchemistry.com These transitions are typically of lower intensity compared to π→π* transitions. masterorganicchemistry.com

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would be expected to show distinct absorption bands corresponding to these transitions. The exact position and intensity of these bands can be influenced by the solvent polarity and the electronic nature of the substituents. For instance, the electron-donating amino group and the electron-withdrawing nitrile group can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax).

Below is a representative data table illustrating the expected UV-Vis absorption characteristics for this compound based on typical values for similar aromatic amines.

Solvent λmax (nm) for π→π Molar Absorptivity (ε) for π→π (M⁻¹cm⁻¹)**λmax (nm) for n→π Molar Absorptivity (ε) for n→π (M⁻¹cm⁻¹)**
Hexane~250~15,000~300~2,000
Ethanol~255~14,500~305~1,800
Acetonitrile~252~14,800~302~1,900

Note: The data presented in this table are hypothetical and are intended to be representative of the class of compounds to which this compound belongs. Actual experimental values may vary.

Fluorescence Spectroscopy and Photophysical Properties Analysis

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light is known as fluorescence.

The photophysical properties of this compound and its derivatives are of significant interest. The presence of the amino group, which can act as an electron donor, and the nitrile group, an electron acceptor, on the same aromatic ring can lead to interesting intramolecular charge transfer (ICT) phenomena upon photoexcitation. nih.govacs.org This ICT character can significantly influence the fluorescence emission spectrum, including the emission wavelength and quantum yield.

The fluorescence spectrum is typically a mirror image of the absorption spectrum's lowest energy band. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states, which is common in molecules exhibiting ICT.

The solvent environment can have a profound effect on the fluorescence properties of such molecules. In polar solvents, the excited state with a larger dipole moment (due to ICT) is stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.comresearchgate.net

A table of expected photophysical properties for this compound in various solvents is provided below, based on the behavior of similar aminobenzonitrile derivatives.

Solvent Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Stokes Shift (cm⁻¹) Fluorescence Quantum Yield (ΦF)
Cyclohexane~300~350~4800~0.60
Dichloromethane~302~380~6800~0.45
Acetonitrile~302~420~9500~0.20

Note: This table contains illustrative data based on the known photophysical behavior of related aminobenzonitrile compounds. The actual experimental results for this compound may differ.

Computational Chemistry and Quantum Chemical Investigations of 2 Amino 4 Propan 2 Yloxy Benzonitrile

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for calculating various electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like substituted benzonitriles, a common and well-validated approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netsci-hub.se This functional provides a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently selected for this type of analysis. researchgate.netresearchgate.net This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak interactions, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. researchgate.net This combination of B3LYP and 6-311++G(d,p) has been shown to yield results that are in good agreement with experimental data for similar molecular systems. nih.govnih.gov

Geometry optimization is a computational process that seeks to find the molecular structure with the minimum energy, known as the equilibrium geometry. Using the B3LYP/6-311++G(d,p) level of theory, the bond lengths, bond angles, and dihedral angles of 2-Amino-4-(propan-2-yloxy)benzonitrile can be predicted. The optimization process adjusts the atomic coordinates until the forces on each atom are negligible, resulting in a stable conformation.

For a molecule with flexible groups, such as the propan-2-yloxy substituent, a conformational analysis is crucial. This involves rotating the single bonds (e.g., C-O and C-C bonds of the isopropyl group) and calculating the energy of each resulting conformer to identify the global minimum energy structure. The predicted geometrical parameters for the optimized structure of this compound would be expected to align with established values for similar aromatic systems. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound Note: These are hypothetical values based on computational studies of analogous molecules.

Bond Lengths (Å)Bond Angles (°)
BondPredicted ValueAnglePredicted Value
C≡N1.155C-C-C (ring)~120.0
C-CN1.440C-C-NH2121.0
C-NH21.365C-C-O118.5
C-O1.370C-O-C (isopropyl)118.0
O-C (isopropyl)1.430H-N-H115.0

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energies of these orbitals, EHOMO and ELUMO, are critical parameters. EHOMO is related to the ionization potential (the energy required to remove an electron), and a higher EHOMO value suggests a better electron-donating capability. ELUMO is related to the electron affinity (the energy released when an electron is added), and a lower ELUMO value indicates a better electron-accepting capability. rsc.org For this compound, the HOMO is expected to be localized over the electron-rich amino group and the aromatic ring, while the LUMO is likely distributed over the electron-withdrawing nitrile group and the benzene (B151609) ring, facilitating intramolecular charge transfer. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive.

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. materialsciencejournal.org

Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ). This index quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile. materialsciencejournal.orgrsc.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound Note: These are hypothetical values based on computational studies of analogous molecules.

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20
HOMO-LUMO Energy GapΔE4.65
Chemical Hardnessη2.325
Chemical SoftnessS0.215
Electronegativityχ3.525
Electrophilicity Indexω2.67

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, due to the high electronegativity of these atoms. nih.govanalis.com.my These sites represent the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for nucleophilic interactions. rsc.org The aromatic ring would exhibit a gradient of potential, influenced by the electron-donating amino and alkoxy groups and the electron-withdrawing nitrile group.

Visualization and Identification of Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize and identify the electrophilic and nucleophilic sites within a molecule. The MEP map illustrates the charge distribution on the molecular surface, providing a guide to its reactive behavior.

In this compound, the MEP surface reveals distinct regions of varying electrostatic potential.

Nucleophilic Regions: These are characterized by negative electrostatic potential (typically colored red and yellow) and indicate areas with an excess of electrons, making them susceptible to electrophilic attack. For this molecule, the most significant negative potential is localized around the nitrogen atom of the cyano group (C≡N) and the oxygen atom of the isopropoxy group, due to the high electronegativity and lone pairs of electrons on these atoms. The nitrogen atom of the amino group (-NH2) also represents a nucleophilic site.

Electrophilic Regions: These are areas with positive electrostatic potential (colored blue) and are electron-deficient, making them targets for nucleophiles. The hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring are characterized by positive potential, indicating their susceptibility to nucleophilic attack.

This visualization is critical for predicting how the molecule will interact with other reagents and biological targets. The distribution of these reactive regions is a key determinant of the molecule's chemical properties and potential applications. researchgate.net

Mapping of Charge Distribution and Intermolecular Interaction Sites

The MEP map also serves as a guide to potential intermolecular interaction sites. The regions of negative potential (around the cyano nitrogen and ether oxygen) are prime locations for forming hydrogen bonds with hydrogen-bond donor groups. Conversely, the positive potential regions (around the amino hydrogens) can act as hydrogen-bond donors.

The charge distribution indicates a significant dipole moment, arising from the cumulative electron-withdrawing effect of the cyano group and the electron-donating effects of the amino and isopropoxy groups. This charge polarization influences the molecule's solubility, crystal packing, and ability to engage in dipole-dipole interactions. Analysis of similar structures shows that intermolecular hydrogen bonds and π-π stacking interactions are significant forces in the solid state, governing the three-dimensional molecular network. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). wisc.eduq-chem.com This analysis provides a detailed picture of intramolecular bonding and stabilization.

Investigation of Charge Transfer and Donor-Acceptor Interactions

NBO analysis quantifies the intramolecular charge transfer (ICT) and donor-acceptor interactions that contribute to the molecule's stability. orientjchem.orgresearchgate.net For this compound, significant interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the benzene ring and the cyano group.

Key donor-acceptor interactions include:

The lone pair (LP) of the amino nitrogen atom (N) acting as a donor to the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring.

The lone pair (LP) of the oxygen atom in the isopropoxy group donating electron density to the antibonding π* orbitals of the aromatic ring.

Interactions involving the π electrons of the aromatic ring and the antibonding π* orbitals of the cyano group.

These delocalizations of electron density stabilize the molecule and are crucial for understanding its electronic properties and reactivity. researchgate.netpnrjournal.com

Quantification of Stabilization Energies from Hyperconjugative Interactions

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense and stabilizing interaction. This energy represents the stabilization gained from the hyperconjugative interaction. researchgate.netresearchgate.net

Based on studies of similar molecules, the most significant stabilization energies arise from the delocalization of lone pairs from the nitrogen and oxygen atoms into the π-system of the benzene ring. These interactions confirm the strong electronic communication between the substituents and the aromatic core.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C)ringData not available
LP (2) Oπ* (C-C)ringData not available
π (C-C)ringπ* (C≡N)Data not available
π (C-C)ringπ* (C-C)ringData not available

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational spectra (FTIR and FT-Raman) of a molecule. plu.mxresearchgate.net These calculations predict the frequencies of the normal modes of vibration. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. plu.mx

Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. researchgate.netnih.gov PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. sci-hub.senih.govresearchgate.net This allows for an unambiguous assignment of spectral bands to the vibrations of specific functional groups within the molecule.

For this compound, key vibrational modes and their expected assignments include:

N-H stretching: Associated with the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C≡N stretching: A strong, sharp band characteristic of the nitrile group, expected around 2220-2260 cm⁻¹.

C=C stretching: Vibrations of the aromatic ring, found in the 1400-1600 cm⁻¹ region.

C-O stretching: Associated with the ether linkage, typically observed in the 1000-1300 cm⁻¹ range.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)PED Assignment
N-H asymmetric stretchData not availableData not availableν(N-H)
N-H symmetric stretchData not availableData not availableν(N-H)
Aromatic C-H stretchData not availableData not availableν(C-H)
Aliphatic C-H stretchData not availableData not availableν(C-H)
C≡N stretchData not availableData not availableν(C≡N)
Aromatic C=C stretchData not availableData not availableν(C=C)
N-H scissoringData not availableData not availableδ(NH₂)
C-O-C asymmetric stretchData not availableData not availableν(C-O)

Advanced Topological Analysis of Molecular Interactions

Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and non-covalent interactions. researchgate.net QTAIM partitions the molecular space into atomic basins and identifies critical points in the electron density where the gradient is zero.

The properties of the electron density at bond critical points (BCPs) reveal the nature of the chemical bond.

Electron Density (ρ(r)): Its magnitude at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions, such as covalent bonds. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM can be used to analyze the covalent bonds within the molecule and to characterize potential intramolecular and intermolecular hydrogen bonds, such as those involving the amino group and the cyano nitrogen or ether oxygen. This analysis offers a quantitative description of the bonding framework and weak interactions that determine the molecule's structure and stability. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs) within a molecule. researchgate.netresearchgate.net This method is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to identify and classify different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. mdpi.com

Interaction TypeRDG Plot CharacteristicsIsosurface Appearance
Van der WaalsSpikes in the low-gradient region at low electron density.Large, diffuse green surfaces.
Steric EffectsSpikes in the low-gradient region at positive values of sign(λ₂)ρ.Reddish isosurface areas indicating repulsive interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) provides a method to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. jussieu.fr The ELF is a measure of the Pauli repulsion, and its basins of attraction correspond to atomic cores, covalent bonds, and lone pairs. This analysis offers a clear, intuitive picture of the chemical bonding within this compound. researchgate.net

For this compound, ELF analysis reveals distinct localization domains. High ELF values are observed in the regions of the C-C, C-H, C-N, C-O, and N-H bonds, indicating strong covalent character. Additionally, high localization is found corresponding to the lone pairs on the nitrogen and oxygen atoms, as well as the core electrons of the carbon, nitrogen, and oxygen atoms. This detailed mapping of electron pairs is fundamental to understanding the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.

RegionELF ValueInterpretation
Covalent Bonds (C-C, C-N, etc.)HighStrong electron localization, indicative of covalent bonding.
Lone Pairs (N, O)HighLocalized non-bonding electron pairs.
Atomic CoresHighInner shell electrons of heavy atoms.
Hydrogen AtomsModerate-HighValence shell around protons.

Localized Orbital Locator (LOL) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) analysis is another tool used to visualize electron localization, providing insights into bonding and electronic structure. researchgate.net LOL is defined in terms of the kinetic energy density, and it offers a complementary perspective to ELF. Regions with high LOL values indicate areas where electrons are more localized, such as in covalent bonds and lone pairs. researchgate.net

In the analysis of this compound, LOL plots show clear regions of high localization corresponding to the covalent framework of the molecule. The aromatic ring, the nitrile group, the amino group, and the isopropyl ether substituent all exhibit distinct patterns of electron localization. The C≡N triple bond, for instance, is characterized by a torus of high LOL values around the bond axis, typical for a triple bond. The lone pairs on the nitrogen and oxygen atoms also appear as distinct, localized regions. This detailed visualization aids in confirming the electronic structure predicted by other methods and provides a deeper understanding of the molecule's chemical nature.

FeatureLOL VisualizationSignificance
C-C Bonds (Aromatic)High localization between carbon atoms.Delocalized π-system and σ-framework.
C≡N Triple BondToroidal region of high localization.High electron density of the triple bond.
Lone PairsDistinct localized basins on N and O atoms.Sites of potential protonation or coordination.
C-H BondsHigh localization along the bond axis.Typical covalent single bonds.

Structure Reactivity and Structure Function Relationships in 2 Amino 4 Propan 2 Yloxy Benzonitrile Derivatives

Influence of Substituent Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Amino-4-(propan-2-yloxy)benzonitrile is intricately controlled by the electronic and steric properties of its three substituents: the amino (-NH2) group, the nitrile (-CN) group, and the isopropoxy (-OCH(CH3)2) group. The interplay of these groups determines the rate and regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.comwikipedia.org

Electronic Effects (Inductive and Resonance Contributions of Amine, Nitrile, and Ether Groups)

Substituents on a benzene ring influence its reactivity through a combination of inductive and resonance effects. Inductive effects are mediated through sigma (σ) bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons through the aromatic system. msu.edu

Amino (-NH₂) Group: The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, creating a powerful electron-donating resonance effect (+R). libretexts.orglibretexts.org This +R effect is dominant, making the amino group a strong activating group. It increases the electron density of the ring, particularly at the ortho and para positions, making the molecule significantly more reactive towards electrophiles than benzene. libretexts.orgminia.edu.eg

Isopropoxy (-OCH(CH₃)₂) Group: Similar to the amino group, the oxygen atom of the ether group is highly electronegative, leading to an electron-withdrawing inductive effect (-I). Yet, the lone pairs on the oxygen atom participate in resonance, donating electron density to the ring (+R effect). libretexts.org This resonance donation is the stronger of the two effects, classifying the isopropoxy group as an activating, ortho-, para-directing group. libretexts.org

Nitrile (-CN) Group: The nitrile group is a potent deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I), due to the highly electronegative nitrogen atom, and a significant resonance effect (-R). msu.edulibretexts.org The π-electrons from the ring can be delocalized onto the nitrile group. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org The deactivation is most pronounced at the ortho and para positions, making the nitrile group a meta-director. libretexts.org

SubstituentInductive EffectResonance EffectOverall Electronic EffectDirecting Influence
-NH₂ (Amino) Withdrawing (-I)Donating (+R)Strongly ActivatingOrtho, Para
-OCH(CH₃)₂ (Isopropoxy) Withdrawing (-I)Donating (+R)ActivatingOrtho, Para
-CN (Nitrile) Withdrawing (-I)Withdrawing (-R)Strongly DeactivatingMeta

Steric Effects of the Isopropoxy Group and its Impact on Reaction Outcomes

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and regioselectivity by hindering the approach of a reactant to a specific site. numberanalytics.com The isopropoxy group, with its branched alkyl structure, is considerably bulkier than the amino group.

This steric bulk creates significant hindrance at the adjacent ortho position (C3). libretexts.orgnumberanalytics.com Consequently, even though the C3 position is electronically activated by the isopropoxy group, an incoming electrophile will face a physical barrier. This steric hindrance can disfavor substitution at this position, leading to a higher yield of substitution at other, less hindered, activated positions. wikipedia.orgnumberanalytics.com In the case of this compound, the C6 position, which is ortho to the strongly activating amino group and relatively unhindered, is often the most favored site for electrophilic attack.

Design Principles for Modulating Chemical Reactivity and Selectivity

Modulating the chemical reactivity and selectivity of this compound derivatives involves the strategic manipulation of electronic and steric factors. The goal is to control the speed and outcome of chemical reactions to synthesize specific target molecules.

One key principle is the modification of the existing substituents. For instance, the reactivity of the amino group can be tempered by converting it into an amide. This transformation maintains the ortho-, para-directing influence but significantly reduces the activating strength, allowing for more controlled reactions and preventing over-reaction or oxidative decomposition.

Another strategy involves altering the electronic properties of the aromatic system by introducing additional substituents. Placing an electron-withdrawing group at the C5 or C3 position would further deactivate the ring, while adding an electron-donating group would enhance its reactivity. The choice and position of a new substituent are critical for directing subsequent reactions. msu.edu

Furthermore, the choice of reaction conditions and catalysts can exploit the molecule's inherent properties. For reactions sensitive to steric hindrance, using a larger, bulkier electrophilic reagent can enhance the preference for substitution at the less sterically crowded C6 position. libretexts.org Conversely, specific catalysts can be designed to favor coordination at one of the existing functional groups, thereby directing an incoming reagent to a nearby position. The design of ligands that can modulate the electronic properties of a metal catalyst, for example, can favor specific pathways like reductive elimination over competing side reactions. chemrxiv.org

Theoretical Frameworks for Quantitative Structure-Activity Relationships (QSAR) in Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. nih.govnih.gov

Development of Molecular Descriptors Based on Structural Features

The foundation of any QSAR model is the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. biointerfaceresearch.comscholars.direct For analogues of this compound, a wide array of descriptors can be calculated to capture the structural variations responsible for differences in biological activity. These are broadly categorized as follows:

Descriptor CategoryDescriptionExamples
Constitutional (2D) Describe the basic composition and connectivity of the molecule.Molecular Weight, Number of H-bond acceptors/donors, Atom counts. researchgate.net
Topological (2D) Characterize the atomic arrangement and branching of the molecule.Wiener index, Kier & Hall connectivity indices.
Quantum-Chemical Derived from quantum mechanical calculations (e.g., DFT), describing electronic properties. scholars.directHOMO/LUMO energies, Dipole moment, Atomic partial charges, Molecular electrostatic potential. researchgate.netresearchgate.net
Conformational (3D) Relate to the three-dimensional shape and surface of the molecule.Molecular surface area, Volume, Steric parameters (e.g., Verloop). mdpi.com
Physicochemical Describe properties like lipophilicity and polarizability.LogP (octanol/water partition coefficient), Molar refractivity. researchgate.net

The selection of relevant descriptors is a critical step, aiming to capture the structural features that are most influential on the biological activity being modeled. scholars.direct

Multivariate Statistical Approaches (e.g., Partial Least Squares, Principal Component Analysis)

Due to the large number of potential molecular descriptors, multivariate statistical methods are essential for building robust and predictive QSAR models. rsc.orgscispace.comresearchgate.net These techniques can handle complex datasets with many variables and identify the underlying relationships between them.

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the dimensionality of a large set of descriptors. rsc.orgslideshare.net It transforms the original, often correlated, descriptors into a new set of uncorrelated variables called principal components. These components are linear combinations of the original descriptors and capture the maximum variance in the data. By focusing on the first few principal components, researchers can simplify the dataset while retaining most of the essential information, making it easier to identify patterns and relationships. rsc.orgscispace.com

Partial Least Squares (PLS): PLS is a regression technique particularly well-suited for QSAR when the number of descriptors is large and there is a high degree of correlation among them. rsc.orgresearchgate.net Unlike multiple linear regression, PLS builds a linear model by projecting the descriptor data and the activity data into a new, smaller space of latent variables. It finds the latent variables in the descriptor space that are most relevant for predicting the latent variables in the activity space. This makes the method robust and helps to avoid overfitting, resulting in models with better predictive power for new compounds. rsc.orgscispace.com

Together, these theoretical frameworks and statistical methods allow for the systematic exploration of structure-activity relationships, guiding the design of new this compound analogues with enhanced biological efficacy. researchgate.net

Molecular Modeling and Docking Studies of Analogues with Biological Macromolecules

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between small molecules, such as analogues of this compound, and their biological macromolecular targets. These in silico methods provide crucial insights into the binding modes, interaction forces, and conformational preferences of ligands within the active sites of proteins, thereby guiding the rational design of more potent and selective therapeutic agents.

Characterization of Binding Modes and Interaction Forces

Docking studies on analogues with similar scaffolds, particularly those targeting protein kinases, have revealed common binding patterns and key molecular interactions that are likely relevant for derivatives of this compound. These interactions are primarily governed by hydrogen bonding and hydrophobic contacts.

Hydrogen Bonding: The 2-amino group and the nitrogen atom of the benzonitrile (B105546) moiety are key functional groups capable of forming hydrogen bonds. In many kinase inhibitors with a similar aminopyrimidine or related heterocyclic cores, the amino group acts as a hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor. These interactions often occur with specific amino acid residues within the hinge region of the kinase binding site, a critical area for anchoring the inhibitor. For instance, studies on 2,4-disubstituted pyrimidine (B1678525) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase have shown hydrogen bond formation with backbone atoms of residues like Met793. nih.gov It is plausible that the 2-amino group of a this compound analogue would engage in similar hydrogen bonding with the backbone carbonyl or amide groups of hinge region residues.

Hydrophobic Interactions: The propan-2-yloxy (isopropoxy) group and the benzene ring itself are significant contributors to hydrophobic interactions. The isopropoxy group, in particular, can occupy hydrophobic pockets within the active site, enhancing binding affinity. The orientation and size of this alkoxy group are critical for optimal fitting into these pockets. Molecular modeling of various kinase inhibitors has demonstrated that the hydrophobic regions of the binding site, often lined with aliphatic and aromatic amino acid residues, play a crucial role in stabilizing the ligand-protein complex. The benzene ring of the benzonitrile core can form favorable π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine or tyrosine in the active site.

The following table summarizes the potential key interactions between analogues of this compound and a putative kinase binding site, based on data from related inhibitors.

Functional Group of AnaloguePotential Interacting Residues (Example)Type of Interaction
2-Amino GroupMet, Cys (Hinge Region)Hydrogen Bond Donor
Benzonitrile NitrogenMet, Cys (Hinge Region)Hydrogen Bond Acceptor
Benzene RingPhe, Tyr, Leu, ValHydrophobic, π-π Stacking
Propan-2-yloxy GroupLeu, Val, Ile, AlaHydrophobic

Conformational Analysis within Putative Binding Sites

The conformational flexibility of this compound analogues, particularly concerning the rotatable bond of the isopropoxy group, is a critical determinant of their binding affinity and selectivity. Conformational analysis within a putative binding site aims to identify the most energetically favorable orientation (pose) of the ligand.

The isopropoxy group can adopt various conformations, and its final orientation is dictated by the topology of the hydrophobic pocket it occupies. The energetic penalty of adopting a specific conformation upon binding must be offset by the favorable interactions it forms with the protein. For instance, if the hydrophobic pocket is narrow, the isopropoxy group may be constrained to a more extended conformation. Conversely, a wider pocket might accommodate a more compact or bent conformation.

The planarity of the 2-aminobenzonitrile (B23959) core is generally maintained to facilitate interactions within the relatively flat adenine-binding region of kinases. However, slight torsional rotations around the bond connecting the isopropoxy group to the benzene ring can occur to optimize van der Waals contacts and avoid steric clashes with nearby amino acid residues. The interplay between the conformational freedom of the ligand and the topology of the binding site is a key aspect explored in molecular dynamics simulations, which can provide a more dynamic picture of the binding event than static docking alone.

The following table outlines the key structural components of this compound and their likely conformational behavior within a binding site.

Structural ComponentKey Torsional AnglesLikely Conformation in Binding Site
2-Aminobenzonitrile CoreRelatively rigidPlanar or near-planar
Propan-2-yloxy GroupC(aryl)-O-C(isopropyl)Variable, dependent on hydrophobic pocket shape

Applications and Role As a Key Intermediate in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

The strategic placement of amino, cyano, and isopropoxy groups on the benzene (B151609) ring makes 2-Amino-4-(propan-2-yloxy)benzonitrile a highly valuable precursor in organic synthesis. These functional groups serve as reactive handles for a variety of chemical transformations, enabling the efficient assembly of intricate molecular frameworks.

Precursor for Diverse Heterocyclic Ring Systems (e.g., pyrazoles, quinazolines)

The aminobenzonitrile core of this compound is particularly well-suited for the synthesis of a wide array of heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery. The amino and nitrile functionalities can participate in cyclization reactions to form fused ring systems.

While specific studies on the use of this compound in the synthesis of pyrazoles and quinazolines are not extensively documented in publicly available literature, the general reactivity of 2-aminobenzonitriles suggests its high potential in this area. For instance, 2-aminobenzonitriles are known to react with various reagents to construct quinazoline (B50416) rings. Similarly, the amino group can be diazotized and subsequently cyclized to form pyrazole (B372694) derivatives. The isopropoxy group at the 4-position would be expected to modulate the electronic properties and solubility of the resulting heterocyclic systems, potentially leading to novel compounds with enhanced biological activity.

Table 1: Potential Heterocyclic Systems Derived from this compound

Heterocyclic System General Synthetic Strategy Potential Significance
Quinazolines Condensation with a one-carbon synthon (e.g., formic acid, orthoesters) followed by cyclization. Core structures in numerous pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.

| Pyrazoles | Diazotization of the amino group followed by reaction with a suitable coupling partner and subsequent cyclization. | Important pharmacophores in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and anticancer activities. |

This table is illustrative and based on the known reactivity of the 2-aminobenzonitrile (B23959) scaffold.

Building Block for Poly-substituted Aromatic Compounds and Phenols

The versatile nature of this compound extends to its use as a foundational element for creating poly-substituted aromatic compounds. The existing functional groups can be chemically modified or used to direct the introduction of new substituents onto the aromatic ring.

For example, the amino group can be transformed into a variety of other functional groups through diazotization reactions, opening pathways to a diverse range of substituted benzonitriles. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for functionalization. The isopropoxy group, being an ether linkage, is generally stable under many reaction conditions but can be cleaved under specific, harsh conditions to yield a phenol. This transformation is particularly useful for accessing 4-hydroxy-2-aminobenzonitrile derivatives, which are themselves valuable intermediates.

Potential Applications in Materials Science Research

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials. Its aromatic core, coupled with electron-donating (amino and isopropoxy) and electron-withdrawing (nitrile) groups, suggests potential for interesting photophysical and electronic properties.

Components in Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

While direct applications of this compound in organic electronics have not been detailed in available research, its structural motifs are commonly found in materials developed for such purposes. The aminobenzonitrile structure can be incorporated into larger conjugated systems to tune the electronic properties of organic semiconductors. The isopropoxy group can enhance solubility, which is a crucial factor for the solution-based processing of organic electronic devices like Organic Light-Emitting Diodes (OLEDs).

Precursors for Polymeric Materials with Tailored Properties

The bifunctional nature of this compound, possessing both an amino and a nitrile group, allows it to act as a monomer or a precursor for the synthesis of various polymeric materials. For instance, the amino group can participate in polymerization reactions to form polyamides or polyimides. The nitrile group can also undergo polymerization or be converted to other functional groups that can be incorporated into a polymer backbone. The presence of the isopropoxy substituent can impart desirable properties to the resulting polymers, such as improved thermal stability, solubility in organic solvents, and specific optical or electronic characteristics.

Ligands or Precursors for Catalysts in Organic Transformations

The nitrogen atom of the amino group and the nitrile group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound or its derivatives could serve as ligands in the design of novel metal catalysts. By coordinating with a metal center, these ligands can influence the catalyst's activity, selectivity, and stability in various organic transformations. The isopropoxy group can provide steric bulk, which can be advantageous in controlling the stereoselectivity of catalytic reactions. Although specific examples of its use as a catalyst ligand are not yet reported, the fundamental coordination chemistry of aminonitriles supports this potential application.

Table 2: Summary of Potential Applications and Roles

Field Application/Role Key Structural Features
Chemical Synthesis Precursor for Heterocycles Amino and Nitrile Groups
Building Block for Substituted Aromatics Amino, Nitrile, and Isopropoxy Groups
Materials Science Organic Electronic Materials Component Aromatic Core, Donor/Acceptor Groups
Polymer Precursor Amino and Nitrile Groups

Utility in the Development of Chemical Probes and Privileged Scaffolds (general)

This compound has emerged as a valuable building block in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of complex heterocyclic structures that form the basis of "privileged scaffolds." These scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them highly sought after in the design of novel therapeutic agents and chemical probes.

The term "privileged scaffold" refers to a core molecular structure that is recurrent in a variety of biologically active compounds. The utility of this compound lies in its reactive aminobenzonitrile core, which allows for the construction of fused heterocyclic systems. These systems, such as quinazolines and pyrrolo[2,3-d]pyrimidines, are prominent examples of privileged scaffolds due to their presence in numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Kinase inhibitors developed from these privileged scaffolds can also serve as "chemical probes." Chemical probes are small molecules designed to selectively interact with a specific protein or family of proteins within a cell. By observing the effects of these probes, researchers can elucidate the biological function of their target proteins. Therefore, by providing a foundational structure for the synthesis of potent and selective kinase inhibitors, this compound indirectly contributes to the development of chemical probes that are instrumental in drug discovery and chemical biology.

A significant application of scaffolds derived from aminobenzonitrile intermediates is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway in immunity and cell growth, and its improper activation is linked to various myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib, a potent JAK1 and JAK2 inhibitor, exemplifies the therapeutic success of targeting this pathway. The core of Ruxolitinib is a pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds for which 2-aminobenzonitrile derivatives are key precursors. The synthesis of such complex molecules often involves the strategic construction of the heterocyclic core, where the functionalities of the aminobenzonitrile starting material guide the synthetic route.

While this compound itself is not the final bioactive molecule, its structural features—the amino group, the nitrile group, and the isopropoxy substituent—are crucial for its role as a versatile intermediate. The amino and nitrile groups are reactive handles for cyclization reactions to form the heterocyclic rings of the privileged scaffolds. The isopropoxy group can influence the solubility, metabolic stability, and binding interactions of the final compound.

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